T22 antigen
Description
Historical Trajectories and Divergent Identities
The Anti-Tau (T22) antibody is a polyclonal antibody developed to specifically recognize oligomeric forms of the tau protein. nih.govmerckmillipore.com Its creation was a direct response to the growing body of evidence suggesting that soluble, pre-fibrillar aggregates of tau, rather than the large, insoluble neurofibrillary tangles (NFTs), are the primary neurotoxic species in Alzheimer's disease and other tauopathies. merckmillipore.comnetascientific.com Prior to the development of conformation-specific antibodies like T22, it was challenging to specifically detect and quantify these early-stage, pathological tau oligomers. nih.gov
Significance in Contemporary Academic Inquiry
The T22 antibody has become an indispensable research tool in the field of neurodegenerative diseases. It allows for the specific detection and quantification of tau oligomers in brain tissue, cerebrospinal fluid, and other biological samples from patients and animal models. nih.govresearchgate.net This has enabled researchers to study the temporal and spatial progression of tau pathology with greater precision and to investigate the role of tau oligomers in neuronal dysfunction and cell death. nih.gov The T22 antibody is also used to evaluate the efficacy of potential therapeutic agents aimed at reducing the levels of toxic tau oligomers. researchgate.net Its ability to specifically neutralize the toxicity of tau oligomers in cell culture models further highlights its value in both basic and translational research. nih.govresearchgate.net
Methodological Frameworks
The Anti-Tau T22 antibody is employed in a wide range of standard and advanced immunological and biochemical techniques. Enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of tau oligomers in biological fluids. nih.govresearchgate.net Western blotting allows for the visualization of different sizes of tau oligomers in tissue lysates. nih.govscientificlabs.co.uk Immunohistochemistry and immunofluorescence are extensively used to map the distribution of tau oligomers in brain sections, providing valuable insights into the pathology of tauopathies. merckmillipore.comscientificlabs.co.uk The antibody is also used in immunoprecipitation experiments to isolate tau oligomers for further characterization. merckmillipore.com
| Research Area | Key Findings | Methodologies |
| Neurodegeneration | Levels of tau oligomers detected by the T22 antibody are significantly elevated in the brains of individuals with Alzheimer's disease and other tauopathies. nih.govresearchgate.net | ELISA, Western Blotting, Immunohistochemistry, Immunofluorescence nih.govmerckmillipore.comscientificlabs.co.ukresearchgate.net |
| Biomarker Research | The T22 antibody can be used to measure tau oligomers in biological fluids, suggesting its potential as a biomarker for the early diagnosis and monitoring of tauopathies. merckmillipore.com | ELISA nih.gov |
| Therapeutics Development | The T22 antibody can neutralize the neurotoxicity of tau oligomers in vitro and is used to assess the efficacy of anti-tau therapies in preclinical models. nih.govresearchgate.net | Cell Viability Assays, Animal Models of Tauopathy nih.govresearchgate.net |
Molecular Identification and Genomic Organization of Murine T22 (H2-T22)
Murine T22 is a non-classical MHC Class Ib protein. nih.govnih.gov It is encoded by the H2-T22 gene, located within the H2 region on mouse chromosome 17. nih.govresearchgate.netniph.go.jpnih.gov The H2 region is the mouse ortholog of the human leukocyte antigen (HLA) region and contains genes crucial for immune responses. researchgate.net The H2-T22 gene is a protein-coding gene. nih.gov It is one of at least 21 MHC Class Ib genes transcribed in the C57BL/6 mouse strain, with 11 located in the H2-T region. niph.go.jp Phylogenetic analysis of H2-T genes suggests that sets of these genes, including H2-T10 and H2-T22, arose through multigenic duplication events, exhibiting high sequence similarity in coding, untranslated, intronic, and intergenic regions. niph.go.jp T22 is predicted to be involved in antigen processing and presentation via MHC Class Ib and a TAP-independent pathway, as well as positive regulation of T cell-mediated cytotoxicity. nih.govmit.edu It is predicted to be located in various cellular components, including the cell surface and endoplasmic reticulum. nih.gov
Structural Biology Research of T22 MHC Class Ib Molecule
Structural studies, particularly crystallography, have been instrumental in understanding the architecture of the T22 molecule and how it differs from classical MHC Class I molecules. nih.govresearchgate.netnthu.edu.tw
Mechanisms of γδ T Cell Receptor (TCR) Recognition of T22
The recognition of T22 by γδ T cells is a key area of research, highlighting unique aspects of γδ TCR ligand interactions. nih.govnih.govresearchgate.netnthu.edu.twresearchgate.netmetabolomicsworkbench.orghisto.fyiresearchgate.netuchicago.edu
Identification of Key Anchor Residues and CDR3δ Loop Involvement in T22 Recognition
γδ T cells recognize T22 primarily through their complementary-determining region 3δ (CDR3δ) loop. nih.govhisto.fyiresearchgate.netnih.govuniprot.org Sequence analysis of TCRs from T22-reactive γδ T cells revealed a conserved motif (W…EGYEL) in the CDR3δ loop, encoded within the Dδ2 segment, which is a key component mediating T22 reactivity. nih.govnih.gov Structural analysis and loop transfer experiments have supported the importance of this motif. nih.gov Mutagenesis studies have defined the key anchor residues involved in T22 recognition as Tryptophan (W), Tyrosine (Y), and Leucine (L) within the W…EGYEL motif. nih.govresearchgate.net These residues are often found in T22 reactive loops and are energetically important anchor residues. nih.gov The location of these residues in the T22 interface shows a striking similarity to peptide anchor residues in classically presented MHC peptides. nih.govresearchgate.netnih.gov The key Tryptophan residue of the CDR3δ motif appears to complete the deficient peptide-binding groove of T22, suggesting that γδ T cell recognition of T22 utilizes the conserved ligand-presenting nature of the MHC fold in a peptide-like fashion. nih.govresearchgate.netnih.gov While these anchor residues are critical, spacer residues within the CDR3δ loop modulate but are not strictly required for T22 recognition. nih.govresearchgate.netnih.gov The CDR3δ loops in both murine G8 (a T22-reactive clone) and human G115 protrude significantly from the CDR surface. pnas.org In the murine G8:T22 complex structure, G8 predominantly uses germline-encoded residues of CDR3δ to bind T22 in an orientation substantially different from that seen in αβ TCR:pMHC complexes. histo.fyiuniprot.orgpnas.org An autonomous CDR3δ is sufficient for recognition of nonclassical MHC Class I molecules like T10 and T22. uchicago.edupnas.org
Biophysical and Thermodynamic Characterization of γδ TCR-T22 Interactions
Biophysical studies have investigated the interaction between γδ TCRs and T22, revealing insights into the binding kinetics and thermodynamics. nih.govnthu.edu.twresearchgate.netmetabolomicsworkbench.org Studies examining the effects of CDR3δ loop diversity have shown a range of affinities for T22 but a common thermodynamic pattern. nih.govresearchgate.netnih.gov While specific data tables detailing these biophysical and thermodynamic parameters for T22 interactions were not extensively available in the search results, the research indicates that these interactions have been characterized using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) in similar TCR-MHC studies. pnas.orgresearchgate.net For instance, interactions between murine G8 and T22 have been shown to have relatively high affinities, in the nanomolar range (67-113 nM). pnas.org This contrasts with weaker interactions observed for some other TCR-ligand pairs. pnas.org The binding free energies (ΔG°) derived from techniques like SPR and ITC generally show agreement. researchgate.net The thermodynamic data can indicate whether binding is driven by favorable enthalpy (ΔH°) or entropy (ΔS°). researchgate.net
Functional Implications of T22-γδ T Cell Recognition in Immune Regulation
The interaction between the murine non-classical MHC Class Ib molecule T22 and γδ T cells plays a significant role in modulating immune responses. While the activation mechanism of the αβ T cell receptor (TCR) involves an antigen-induced conformational change at the CD3 subunits (CD3 CC) crucial for activation, research indicates a fundamental difference in γδTCR activation. researchgate.net Studies have shown that the CD3 conformational change is not induced by antigen stimulation of certain γδTCRs, including the mouse G8 γδTCR which recognizes T22. researchgate.net This suggests that productive antigen engagement by the G8 γδTCR, and potentially other T22-specific γδTCRs, may not result in the CD3 CC. researchgate.net However, enforcing the induction of the CD3 CC with specific antibodies can promote proximal γδTCR signaling. researchgate.net This highlights the complex nature of T22-γδ T cell recognition and its downstream signaling events in immune regulation.
Properties
CAS No. |
130730-36-8 |
|---|---|
Molecular Formula |
C12H15NO4 |
Synonyms |
T22 antigen |
Origin of Product |
United States |
Oncology:cxcr4 is Overexpressed in over 20 Types of Cancer, Including Leukemia, Lymphoma, Pancreatic, and Colorectal Cancer.nih.govfrontiersin.orgthe Interaction with Its Ligand Cxcl12, Which is Often Secreted in Metastatic Niches Like the Bone Marrow, Promotes Tumor Cell Survival, Proliferation, and Metastasis.aacrjournals.orgtargeting This Axis with Cxcr4 Antagonists Offers Several Therapeutic Strategies:
Inhibiting Metastasis: By blocking CXCR4, antagonists can prevent cancer cells from migrating to and colonizing distant organs. nih.gov
Sensitizing Tumors to Chemotherapy: CXCR4 signaling can create a protective microenvironment for cancer cells. frontiersin.org Antagonists can disrupt this protection, mobilizing leukemia cells from the bone marrow and making them more susceptible to conventional chemotherapy agents like gemcitabine. rsc.org
Modulating the Tumor Microenvironment: CXCR4 inhibition can alter the immune composition of tumors, for instance by increasing the infiltration of cytotoxic CD8+ T-cells, thereby enhancing anti-tumor immune responses. rsc.org
Targeted Drug and Nanoparticle Delivery:the High Specificity of the T22 Peptide for Cxcr4 Makes It an Ideal Targeting Agent for Delivering Therapeutic Payloads Directly to Cancer Cells That Overexpress the Receptor. T22 Can Be Fused to Proteins or Nanoparticles Carrying Cytotoxic Agents E.g., Toxins, Chemotherapeutics .nih.govthis Approach Increases the Local Concentration of the Drug at the Tumor Site, Enhancing Efficacy While Minimizing Systemic Side Effects on Healthy Tissues.nih.govmdpi.com
Integration of Multi-Omics and Artificial Intelligence for Comprehensive T22 Antigen Systems Biology
A comprehensive understanding of the biological systems involving T22 entities—both the CXCR4-targeting peptide and the H2-T22 MHC molecule—requires integrating complex, high-dimensional data. The convergence of multi-omics (genomics, transcriptomics, proteomics, metabolomics) with artificial intelligence (AI) and machine learning (ML) offers a powerful framework for achieving this.
For the T22 Peptide and CXCR4 Signaling: The CXCR4 signaling pathway is not a simple linear cascade but a complex network involving G-proteins, JAK/STAT pathways, and PI3K/Akt activation, leading to diverse cellular responses like migration and gene transcription. creative-proteomics.comnih.gov
Multi-Omics Integration: By combining transcriptomic and proteomic data from cancer cells treated with T22 analogues, researchers can build a detailed map of the downstream effects of CXCR4 blockade. aacrjournals.org For example, multi-omic analysis in pancreatic cancer has already linked high CXCR4 expression to a specific tumor microenvironment rich in T-cells and macrophages. aacrjournals.org Such approaches can identify novel biomarkers for patient stratification and reveal unexpected pathway interactions that could be co-targeted for synergistic therapies. nih.gov
AI and Machine Learning: AI can be used to analyze these vast multi-omic datasets to identify complex patterns that are not apparent with traditional statistical methods. ML models can predict which patients are most likely to respond to CXCR4-targeted therapies based on their tumor's molecular signature. Furthermore, AI is increasingly used in drug discovery to design novel peptide analogues, predicting their binding affinity and pharmacokinetic properties in silico before costly synthesis and testing. google.com
For the T22 MHC Molecule and γδ T-Cell Recognition: Understanding the interaction between MHC molecules and T-cell receptors is a central challenge in immunology.
Multi-Omics Systems Immunology: Integrating single-cell RNA sequencing (scRNA-seq) with TCR sequencing of γδ T-cell populations can create a high-resolution picture of their diversity, function, and activation states upon encountering ligands like H2-T22 in murine models. This systems-level view can help define distinct functional subsets of γδ T-cells and their unique roles in immunity.
AI and Machine Learning: AI, particularly advanced protein structure prediction models like AlphaFold 3, is revolutionizing the study of TCR-MHC interactions. geneonline.com These models can predict the three-dimensional structure of the T22:γδ TCR complex with increasing accuracy, helping to pinpoint the critical residues involved in binding. researchgate.net ML algorithms are also being developed to predict TCR binding specificity from sequence data alone, which could accelerate the discovery of T-cells that recognize specific targets and aid in the design of T-cell-based immunotherapies. aacrjournals.orgfrontiersin.orgfrontiersin.org
By combining large-scale data generation with sophisticated computational analysis, a systems biology approach will unlock a deeper, more predictive understanding of the roles of T22 entities in both pathology and normal physiology.
Advanced Research Methodologies and Computational Approaches for T22 Antigen Studies
High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
Understanding the three-dimensional architecture of the T22 antigen is fundamental to deciphering its function. High-resolution structural techniques provide atomic-level insights into its unique fold and the basis of its interaction with γδ TCRs.
A key finding was the severe truncation of one side of the peptide-binding groove. nthu.edu.tw Specifically, the T22 molecule lacks the S4 β-strand and the H1 helical segment in the α2 domain, which in classical MHC molecules form part of the peptide-binding groove. plos.org This truncation exposes the β-sheet floor of the groove, a feature that is critical for its recognition by γδ T cells. nthu.edu.tw The structure of T22 in complex with the G8 γδ TCR further illuminated this unique recognition mechanism, showing how the CDR3δ loop of the TCR engages the T22 molecule. nih.govnih.gov
| Structural Feature | This compound | Classical MHC Class Ia | Reference |
| Peptide-Binding Groove | Truncated on one side, exposing the β-sheet floor | Well-defined, enclosed groove for peptide binding | nthu.edu.twplos.org |
| α2 Domain | Lacks the S4 β-strand and H1 helical segment | Contains both S4 β-strand and H1 helical segment | plos.org |
| Ligand Requirement | Does not require peptide for surface expression or recognition | Requires peptide binding for stable folding and surface expression | plos.org |
| Primary Interacting Cell | γδ T cells | αβ T cells | nthu.edu.twplos.org |
NMR Spectroscopy: While X-ray crystallography has not been specifically reported for the structural determination of the this compound in the literature, Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful complementary technique for studying the structure and dynamics of MHC molecules in solution. NMR can provide detailed information about protein-protein interfaces and conformational changes that occur upon binding. For instance, NMR has been used to investigate the interface between β2-microglobulin and the heavy chain of classical MHC class I molecules, revealing subtle structural variations at the protein-protein interface that are dependent on the bound peptide and heavy chain polymorphisms. nih.gov This highlights the potential of NMR to study the conformational dynamics of the this compound and its interaction with the γδ TCR in a solution state, which more closely mimics the physiological environment.
Quantitative Binding and Interaction Analysis Methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Binding Assays)
Quantifying the binding affinity and thermodynamics of the this compound's interaction with its γδ TCR ligand is crucial for a complete understanding of its biological function. Several biophysical techniques have been employed for this purpose.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. This method has been instrumental in dissecting the binding of various γδ TCR CDR3δ loops to the this compound. nih.gov In these experiments, the T22 molecule is immobilized on a sensor chip, and different CDR3δ loop constructs are flowed over the surface. The resulting sensorgrams provide data on the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. These studies have revealed a range of affinities for different CDR3δ loops, demonstrating how sequence diversity within the loop modulates the binding kinetics. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.gov This technique has been used to determine the enthalpic (ΔH) and entropic (ΔS) contributions to the binding of CDR3δ loops to the this compound. nih.gov By titrating a solution of the CDR3δ loop into a sample cell containing the T22 protein, the heat released or absorbed upon binding is measured. The results have shown a common thermodynamic pattern for the interaction, despite the sequence variability in the CDR3δ loops. nih.gov
Binding Assays: Functional binding and activation of γδ T cells by the this compound are often assessed using cell-based assays. While not providing direct kinetic or thermodynamic data, these assays confirm the biological relevance of the interaction. Recognition of T22 by γδ T cell clones like G8 and KN6 leads to T cell activation, which can be measured by cytokine production or proliferation assays. plos.orgnih.gov These functional assays have been crucial in identifying T22 as a specific ligand for a subset of γδ T cells and in mapping the potential TCR-binding sites through the use of T22 point mutants. nthu.edu.tw
| Technique | Parameter Measured | Finding for this compound Interaction | Reference |
| Surface Plasmon Resonance (SPR) | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D) | CDR3δ loop diversity modulates binding kinetics, with affinities ranging from nanomolar to micromolar. | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Revealed a common thermodynamic pattern for the binding of various CDR3δ loops to T22. | nih.gov |
| Cell-based Functional Assays | T cell activation (e.g., cytokine release) | Confirmed that T22 is a specific ligand for γδ T cells and that this interaction leads to T cell activation. | nthu.edu.twplos.orgnih.gov |
Omics-Based Approaches in this compound Research (e.g., Proteomics, Transcriptomics related to T22 expression/function)
Omics technologies offer a global perspective on the expression and potential function of the this compound by simultaneously measuring thousands of molecules.
Proteomics: Proteomic studies aim to identify and quantify the entire set of proteins expressed by a cell or tissue. While large-scale proteomic studies specifically focused on the this compound are not extensively documented, protein databases like UniProt provide information based on proteomic analyses. uniprot.orguniprot.orgbiorxiv.org These databases indicate the presence of the H2-T22 protein and can be used to infer its co-expression with other proteins, potentially suggesting functional networks. Mass spectrometry-based proteomics could be employed to quantify T22 protein levels on the surface of different immune cells or in various tissues under different physiological or pathological conditions. Furthermore, immunoprecipitation of T22 followed by mass spectrometry could identify its interacting partners within the cell.
Transcriptomics: Transcriptomic analyses, which measure the complete set of RNA transcripts, provide insights into gene expression patterns. The gene encoding the this compound, H2-T22, is known to be expressed in a wide variety of tissues. researchgate.netjax.org Data from large-scale transcriptomic projects, such as the Mouse ENCODE project, are available through databases like the NCBI Gene database and provide information on the expression levels of H2-T22 across numerous cell types and developmental stages. nih.gov Such data can be used to correlate H2-T22 expression with specific cellular states or immune responses, thereby offering clues to its function. For example, analyzing the transcriptome of γδ T cells upon engagement with T22-expressing cells could reveal the downstream signaling pathways and functional programs activated by this interaction.
Computational Modeling and Simulation Studies
Computational approaches are increasingly valuable for studying the dynamic nature of molecular interactions and for designing novel molecules with desired properties.
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govnih.govelifesciences.org Although specific MD simulation studies exclusively focused on the this compound are not widely published, the methodology has been extensively applied to classical TCR-pMHC complexes, providing a framework for how T22 could be studied. plos.orgbiorxiv.orgelifesciences.org MD simulations of the T22-γδ TCR complex could reveal the conformational dynamics of the binding interface, identify key residues involved in stabilizing the interaction, and explore how the truncated groove of T22 influences its flexibility and recognition by the TCR. nih.gov Such simulations can provide insights into the allosteric communication between the binding site and other regions of the proteins. elifesciences.org
Computational screening and design methods offer a rational approach to identify or create new molecules that can bind to a target protein or mimic its function. jax.orgnih.gov For the this compound, in silico approaches could be used to screen libraries of small molecules or peptides to identify compounds that bind to the exposed β-sheet floor of the truncated groove and modulate its interaction with the γδ TCR. jax.org Furthermore, structure-based design algorithms could be employed to engineer T22 analogues with altered binding affinities or specificities for different γδ TCRs. This could involve introducing mutations to modify the surface electrostatics or shape complementarity of the binding interface. nthu.edu.tw
Predictive modeling aims to build computational models that can forecast the outcome of biological interactions. In the context of the this compound, this could involve developing models that predict the binding specificity and affinity of different γδ TCRs for T22. nih.gov Given the structure of the T22-γδ TCR complex, docking algorithms and machine learning approaches could be trained on existing binding data to predict which γδ TCRs are likely to recognize T22. nih.gov These models could also be extended to predict the functional outcome of the interaction, such as the level of T cell activation, by incorporating information about signaling pathways. frontiersin.org Such predictive models would be invaluable for understanding the role of T22 in γδ T cell repertoire selection and function.
Development of Specialized Research Tools and Reagents
The study of the this compound, specifically tau oligomers, has been significantly advanced by the development of highly specific research tools. These reagents are crucial for detecting and quantifying these pathogenic protein species, distinguishing them from other forms of the tau protein and other amyloidogenic proteins. The primary tool in this field is the T22-specific antibody, which has been engineered to recognize the unique conformational epitope of tau oligomers.
T22-Specific Antibodies for Research Applications Targeting Tau Oligomers
The T22 antibody is a polyclonal antibody that specifically targets tau oligomers. nih.govmerckmillipore.com Its development has been a pivotal moment in tauopathy research, as it allows for the selective detection of these neurotoxic species, which are believed to be key initiators of neurodegeneration in Alzheimer's disease and other related disorders. merckmillipore.commerckmillipore.com
Specificity and Validation:
The T22 antibody has been rigorously validated for its specificity through various immunoassays. nih.govmerckmillipore.comresearchgate.net Enzyme-linked immunosorbent assays (ELISA) have demonstrated that the T22 antibody exhibits high reactivity towards tau oligomers, with minimal to no cross-reactivity with monomeric tau, fibrillar tau, or oligomers of other proteins such as amyloid-beta (Aβ) and alpha-synuclein. nih.govscientificlabs.co.uk This high degree of specificity is critical for accurately identifying the role of tau oligomers in disease pathogenesis.
Research Applications and Findings:
The T22 antibody has been instrumental in a variety of research applications, providing significant insights into the pathobiology of tauopathies.
ELISA: In ELISA-based studies, the T22 antibody has been used to quantify the levels of tau oligomers in biological samples. Research has shown a significant elevation of tau oligomers in the brains of individuals with Alzheimer's disease compared to age-matched controls. nih.govresearchgate.net
Western Blotting: Western blot analysis using the T22 antibody has revealed the presence of high-molecular-weight tau species corresponding to oligomers in brain lysates from Alzheimer's disease patients. researchgate.netnetascientific.com This technique has helped in characterizing the size and distribution of these oligomeric species.
Immunohistochemistry (IHC): IHC studies with the T22 antibody have enabled the visualization of tau oligomer localization within brain tissue. These studies have shown that tau oligomers are present in various pathological structures, including pretangles, neuropil threads, and neuritic plaques in Alzheimer's disease brains. nih.govmerckmillipore.com Furthermore, T22 has been used to detect tau oligomers in other tauopathies such as Progressive Supranuclear Palsy (PSP) and Chronic Traumatic Encephalopathy (CTE). nih.govscientificlabs.co.uk
Neutralization Assays: Functional studies have utilized the T22 antibody to neutralize the toxic effects of tau oligomers in cell culture models. nih.govresearchgate.net These experiments have demonstrated that the T22 antibody can protect neuronal cells from oligomer-induced toxicity, highlighting the potential of targeting tau oligomers as a therapeutic strategy. nih.govresearchgate.net
The following interactive data table summarizes the key applications and findings of the T22 antibody in tau oligomer research.
| Research Application | Key Findings | References |
| ELISA | Significantly higher levels of tau oligomers detected in Alzheimer's disease brain samples compared to controls. nih.govresearchgate.net | researchgate.net, nih.gov, scientificlabs.co.uk |
| Western Blot | Identification of high-molecular-weight tau oligomers in Alzheimer's disease brain lysates. researchgate.netnetascientific.com | researchgate.net, netascientific.com |
| Immunohistochemistry | Localization of tau oligomers in pretangles, neuropil threads, and neuritic plaques in Alzheimer's disease and other tauopathies. nih.govmerckmillipore.comscientificlabs.co.uk | nih.gov, merckmillipore.com, scientificlabs.co.uk |
| Dot Blot | Confirmed specificity for oligomeric tau over monomeric and fibrillar forms. merckmillipore.comnetascientific.com | netascientific.com, merckmillipore.com |
| Immunoprecipitation | Successful isolation of tau oligomers from brain tissues of patients with tauopathies. scientificlabs.co.uk | scientificlabs.co.uk |
| Neutralization Assays | T22 antibody neutralizes the neurotoxicity of tau oligomers in vitro. nih.govresearchgate.net | researchgate.net, nih.gov |
Detecting T22 MHC
It is important to distinguish the "this compound" associated with tau oligomers from the "T22 molecule," which is a non-classical major histocompatibility complex (MHC) class Ib molecule. The T22 MHC molecule is involved in the immune system and is recognized by a subset of γδ T cells. There is currently no scientific evidence to suggest any cross-reactivity or direct relationship between the T22 antibody developed for tau oligomer research and the T22 MHC molecule. The identical "T22" nomenclature appears to be coincidental. Therefore, research tools and reagents for detecting the T22 MHC molecule are distinct from those used for studying tau oligomers and are not within the scope of this article focused on the this compound as a chemical compound in the context of neurodegenerative disease.
Future Directions and Unexplored Research Avenues for T22 Antigens
Elucidating Novel Biological Functions and Interacting Partners of T22 Entities
Future research aims to uncover new roles and binding partners for both the T22 peptide and the T22 MHC molecule, moving beyond their currently understood functions.
T22 Peptide ([Tyr5,12, Lys7]-polyphemusin II): The primary interacting partner of the T22 peptide is the C-X-C chemokine receptor 4 (CXCR4). sb-peptide.com T22 acts as a potent antagonist, blocking the binding of CXCR4's natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). researchgate.net This interaction is foundational to T22's anti-HIV activity, as certain strains of HIV use CXCR4 as a co-receptor to enter T-cells. nih.govnih.gov By binding to CXCR4, T22 effectively prevents viral entry. sb-peptide.com Some evidence also suggests that T22 may interact with the CD4 cell surface molecule, another key receptor for HIV entry, potentially competing with the virus for attachment sites. nih.gov
A newly discovered biological function of the T22 peptide is its antimicrobial and anti-biofilm activity. Research has shown that T22 can inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov This function is likely related to its origin as an analog of polyphemusin, an antimicrobial peptide from horseshoe crabs. sb-peptide.com Future studies will likely explore this antimicrobial capability further, especially in clinical contexts like colorectal cancer where bacterial biofilms may play a role in disease progression. nih.gov
T22 MHC Class Ib Molecule (H2-T22): The known interacting partners for the murine H2-T22 molecule are specific γδ T-cell receptors (TCRs). nih.gov Unlike classical MHC molecules that present peptide antigens to αβ T-cells, T22 directly engages the γδ TCR without a presented peptide. histo.fyi This interaction is a key model for understanding how γδ T-cells, which bridge innate and adaptive immunity, recognize their targets. Future research will focus on identifying a wider range of γδ TCRs that may interact with T22 and determining if T22 can bind other types of ligands, such as lipids or metabolites, which are known to be recognized by other non-classical MHC molecules and γδ T-cells. wikipedia.org Elucidating the full spectrum of its binding partners is critical to understanding its role in immune surveillance.
Development of Next-Generation T22 Peptide Analogues with Enhanced Specificity and Potency
The development of T22, a synthetic analog of polyphemusin II, demonstrated that modifying natural peptides can yield compounds with high therapeutic potential. nih.gov This success has spurred further research into creating next-generation analogues with improved characteristics for clinical use. The primary goals are to enhance binding affinity and specificity for the CXCR4 receptor, improve plasma stability, and reduce potential off-target effects.
One of the most notable next-generation analogues derived from the T22 structural family is T140 . Structure-activity relationship studies of T22 led to the creation of this smaller, 14-amino acid peptide, which exhibits even more potent CXCR4 antagonism. medchemexpress.com Further modifications to the T140 framework have produced a range of derivatives with diverse properties. For instance, Motixafortide (BL-8040), a T140 analog, functions as an inverse agonist with high affinity and prolonged receptor occupancy, and has received orphan drug designation for pancreatic cancer. frontiersin.org
Strategies for developing new analogues include:
Amino Acid Substitution: Replacing specific amino acids to increase positive net charge and optimize hydrophobic interactions, which can enhance binding to the negatively charged pockets of the CXCR4 receptor. nih.gov
Cyclization and Scaffolding: Creating cyclic peptides, such as FC131 and its derivatives, which arrange key basic and aromatic residues in an optimal conformation for receptor binding. nih.govacs.org These constrained structures often have greater stability and potency.
Peptide Bond Isosteres: Modifying the peptide backbone with non-natural chemical bonds, such as amidines, to increase basicity and improve interaction with the receptor. acs.org
Dimerization: Creating Y-shaped dimeric versions of antagonist peptides, which has been shown to significantly increase potency and stability in human plasma compared to monomeric forms. acs.org
The table below summarizes key analogues and their developmental focus.
| Analogue Name/Class | Parent Compound | Key Modification/Feature | Reported Advantage | Reference(s) |
| T140 | T22 | Truncated 14-amino acid sequence | More potent CXCR4 antagonism than T22 | medchemexpress.com |
| Motixafortide (BL-8040) | T140 | Modified cyclic peptide | Inverse agonist activity, prolonged receptor occupancy | frontiersin.org |
| FC131 Analogues | N/A (de novo design inspired by T140 principles) | Cyclic pentapeptide framework | High potency, amenable to backbone modification | nih.govacs.org |
| POL3026 | Polyphemusin II | Template-bound β-hairpin mimetic | Highly potent and selective, favorable pharmacokinetics | chimia.ch |
| Y-Shaped Dimers (e.g., of EPI-X4 JM#21) | EPI-X4 (endogenous antagonist) | Dimerization of peptide antagonist | Increased potency and plasma stability | acs.org |
Future work will continue to leverage these strategies, combining rational drug design with high-throughput screening to identify candidates with optimal therapeutic profiles for targeting diseases like HIV and cancer. chimia.chunivie.ac.at
Expanding the Understanding of T22 MHC Class Ib Molecule's Role Beyond Murine Models
The T22 antigen, in the context of immunology, refers to the H2-T22 protein, a non-classical MHC class Ib molecule found in mice. nih.govuniprot.org It is best characterized as a ligand for a subset of γδ T-cells, providing a crucial model for studying MHC-dependent, peptide-independent T-cell recognition. nih.gov A significant future challenge is to translate the findings from these murine models to other species, particularly humans, to understand if a similar recognition system exists and its potential role in human health and disease.
Currently, a direct human ortholog of H2-T22 has not been identified. However, the human immune system also contains a diverse array of non-classical MHC class I molecules (e.g., HLA-E, -F, -G, and CD1 molecules) and a population of γδ T-cells that play important roles in immune surveillance. nih.gov Research is expanding to investigate functional parallels between the murine T22:γδ TCR system and human immunity.
Key research avenues include:
Identifying Functional Homologs: Searching for human MHC or MHC-like molecules that, like T22, can directly bind to γδ TCRs without presenting a canonical peptide antigen. This involves screening human γδ T-cell clones against panels of human non-classical MHC molecules.
Understanding Ligand Polyspecificity: Murine studies are revealing that γδ T-cells can be "polyspecific," meaning a single TCR can recognize multiple different ligands. pnas.org It is crucial to determine if human γδ T-cells share this feature and whether they recognize stress-induced ligands presented by MHC class Ib molecules in a manner analogous to T22 recognition.
Role in Human Disease: Investigating whether disruptions in interactions between human γδ T-cells and non-classical MHC molecules are implicated in autoimmunity, cancer, or infectious diseases. frontiersin.org While human γδ T-cells are known to be activated by phosphoantigens in an MHC-independent manner, other activation pathways, potentially involving MHC-like molecules, are not well understood. nih.gov
While the T22 molecule itself is confined to murine models, the principles of its interaction with the immune system provide a valuable framework. Future studies on the broader family of non-classical MHC molecules in humans will be essential to determine if the unique immunological role of T22 is an evolutionary curiosity or represents a conserved mechanism of γδ T-cell activation across species. wikipedia.org
Translational Research Prospects Originating from Fundamental this compound Discoveries
Discoveries related to the T22 peptide, specifically its potent antagonism of the CXCR4 receptor, have opened significant avenues for translational research. The CXCL12/CXCR4 signaling axis is implicated in a wide range of pathologies, making T22 and its derivatives attractive candidates for therapeutic development. researchgate.net
Q & A
Q. What are the key structural determinants of γδ T cell receptor (TCR) recognition of the T22 antigen?
The this compound, a major histocompatibility complex (MHC) class Ib molecule, is recognized by γδ TCRs through a conserved complementarity-determining region 3 (CDR3δ) motif. This motif is derived from germline-encoded residues in the TCRδ chain, which form the primary interaction interface with T22. Experimental validation involves sequencing TCRδ chains from T22-specific γδ T cell populations and using mutagenesis to identify critical residues . Functional assays, such as surface plasmon resonance (SPR), quantify binding affinities of TCR variants to T22, revealing how germline-encoded residues stabilize antigen engagement .
Q. How can researchers design experiments to validate T22-specific TCR interactions?
Key methodologies include:
- TCR sequencing : Isolate γδ T cells from tissues (e.g., lymphoid organs) and perform high-throughput sequencing to identify TCRδ CDR3 motifs associated with T22 specificity .
- Functional assays : Use recombinant T22 protein in tetramer staining or SPR to confirm TCR binding. Mutagenesis of CDR3δ residues can further delineate binding requirements .
- Cross-species comparisons : Compare murine and human TCRδ sequences to assess conservation of T22 recognition motifs, as murine TCR CDR3δ regions are shorter and may lack human-specific binding determinants .
Advanced Research Questions
Q. How do sequence variations in TCRδ CDR3 motifs modulate T22-binding affinities, and what experimental approaches resolve these dynamics?
Sequence diversity flanking the conserved CDR3δ motif fine-tunes TCR-T22 binding. For example, non-germline-encoded residues in CDR3δ loops alter conformational flexibility, affecting binding kinetics. Researchers employ:
- Affinity maturation models : Generate TCRδ mutants with randomized flanking sequences and measure binding kinetics via SPR or cellular activation assays (e.g., IL-2 secretion) .
- Structural biology : Solve crystal structures of TCR-T22 complexes to map how flanking residues influence interface stability. For instance, hydrophobic residues adjacent to the core motif enhance binding through van der Waals interactions .
Q. How can contradictory findings on TCR cross-reactivity with T22 in murine vs. human models be reconciled?
Contradictions arise from species-specific differences:
Q. What methodological strategies optimize the study of T22-specific γδ T cell repertoires in heterogeneous tissues?
Tissue-specific γδ T cell subsets (e.g., intraepithelial vs. lymphoid) exhibit divergent TCR repertoires. Advanced approaches include:
- Spatial transcriptomics : Couple TCR sequencing with tissue sectioning to map T22-specific clones to anatomical niches .
- Multiparametric flow cytometry : Use T22 tetramers with markers (e.g., CD27, CD45) to distinguish effector/memory subsets .
- Computational lineage tracing : Apply phylogenetic algorithms to TCRδ sequences, identifying clonal expansions driven by T22 exposure .
Data Contradiction and Validation
Q. How should researchers address discrepancies in TCR-T22 binding data across experimental platforms?
Discrepancies often stem from assay sensitivity (e.g., tetramer vs. functional readouts). Mitigation strategies:
- Orthogonal validation : Confirm SPR-derived binding affinities with cellular assays (e.g., NFAT-GFP reporter systems) .
- Standardized antigen preparation : Use quality-controlled recombinant T22 (e.g., endotoxin-free, biotinylated for tetramer consistency) .
- Negative controls : Include TCRs from non-T22-reactive γδ T cells to baseline signal/noise ratios .
Methodological Resources
Q. What statistical tools are recommended for analyzing TCR repertoire diversity in T22-specific populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
